molecular formula C₄₈H₈₂N₁₆O₁₄ B612635 132326-72-8 CAS No. 132326-72-8

132326-72-8

Cat. No.: B612635
CAS No.: 132326-72-8
M. Wt: 1107.26
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Description

Influenza NP (147-155) is a Kd restricted epitope from influenza nucleoprotein.

Properties

CAS No.

132326-72-8

Molecular Formula

C₄₈H₈₂N₁₆O₁₄

Molecular Weight

1107.26

sequence

One Letter Code: TYQRTRALV

Origin of Product

United States

Context Within Influenza Virus Structure and Function

The nucleoprotein of the influenza virus is a major structural protein that plays a pivotal role in the viral replication cycle. smolecule.comasm.org It is not merely a passive structural component but an active participant in transcription and replication of the viral genome. The primary function of NP is to encapsidate the viral RNA genome, forming a ribonucleoprotein (RNP) complex. asm.orgjpt.com This encapsidation is crucial for protecting the viral RNA and for facilitating its transcription and replication by the viral RNA-dependent RNA polymerase. nih.gov

The NP protein itself is a multifunctional entity, capable of self-oligomerization and interaction with a variety of viral and host cell proteins. smolecule.comnih.gov Structurally, the influenza A virus NP has a crescent shape with a head and a body domain, and it oligomerizes via a flexible tail loop that inserts into a neighboring NP molecule. nih.gov This oligomerization is essential for the formation of the helical RNP structure. nih.gov The NP's interaction with the viral polymerase complex (composed of PB1, PB2, and PA subunits) is critical for the regulation of viral RNA synthesis, helping to switch from transcription (mRNA synthesis) to replication (synthesis of full-length genomic RNA). plos.orgmdpi.com Due to its highly conserved nature across different influenza A virus strains, the nucleoprotein is a major target for the host's cytotoxic T lymphocyte (CTL) response. asm.orgnih.gov

Property of Influenza NucleoproteinDescription
Primary Function Encapsidates the viral RNA genome to form the ribonucleoprotein (RNP) complex. smolecule.comasm.org
Role in Replication Essential for viral RNA transcription and replication. nih.gov
Interactions Interacts with viral RNA, other NP molecules (oligomerization), and the viral RNA polymerase complex. smolecule.comnih.govplos.org
Structural Features Crescent-shaped with head and body domains; oligomerizes via a flexible tail loop. nih.gov
Immunological Relevance Highly conserved and a primary target for cytotoxic T lymphocytes. asm.orgnih.gov

Historical Perspective on the Discovery and Initial Characterization of Influenza Nucleoprotein Epitopes

The recognition of influenza virus nucleoprotein as a key target for the cellular immune response dates back to early studies on cytotoxic T lymphocytes (CTLs). Research in the late 1980s was pivotal in demonstrating that CTLs could recognize internal viral proteins, such as NP, in addition to the surface glycoproteins. A significant breakthrough came with the use of short synthetic peptides to define the specific regions, or epitopes, within the nucleoprotein that were recognized by CTLs. medchemexpress.com

These early investigations established that both human and murine CTLs could recognize specific peptide fragments of the influenza NP when presented by Major Histocompatibility Complex (MHC) class I molecules on the surface of infected cells. medchemexpress.com It was discovered that the nucleoprotein and the matrix protein 1 (M1) were major targets for the CD8+ T-cell response to influenza infection. nih.gov The identification of these epitopes was a crucial step forward, as it allowed for a more precise understanding of the cellular immune response to influenza and opened up new avenues for vaccine development. The focus on conserved internal proteins like NP was driven by the desire to create vaccines that could offer broader protection against different influenza strains, overcoming the limitations of vaccines targeting the highly variable surface antigens. mdpi.com

Significance of Influenza Np 147 155 As a Model Epitope in T Cell Immunology

Strategies for the De Novo Chemical Synthesis of Influenza NP (147-155)

The primary method for the de novo chemical synthesis of Influenza NP (147-155) is Solid-Phase Peptide Synthesis (SPPS). This technique allows for the methodical, stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

The process generally involves:

Resin Selection: A suitable resin, typically a polystyrene-based support, is chosen as the solid phase.

Amino Acid Coupling: The C-terminal amino acid (Valine in this case) is first anchored to the resin. Subsequent amino acids are then sequentially coupled to the chain. Each amino acid is protected with a temporary group, such as the Fmoc (9-fluorenylmethyloxycarbonyl) group, on its N-terminus to prevent unwanted side reactions.

Deprotection: After each coupling step, the N-terminal protecting group is removed, commonly using a mild base like piperidine, to allow for the next amino acid to be added.

Cleavage: Once the entire peptide sequence (TYQRTRALV) is assembled, the peptide is cleaved from the resin support. This is typically achieved using a strong acid, such as Trifluoroacetic acid (TFA), which also removes any remaining side-chain protecting groups. novoprolabs.comnih.gov

This synthetic approach allows for high yields and the straightforward purification of the target peptide. nih.gov

Optimization of Synthetic Routes for Scalability and Purity in Research Applications

For research applications, particularly in vaccine development and immunological assays, the purity and scalability of peptide synthesis are critical. researchgate.netnih.gov Optimization strategies focus on maximizing yield while ensuring the final product is free from contaminants and by-products.

Purification: High-Performance Liquid Chromatography (HPLC) is the standard method for purifying the synthesized Influenza NP (147-155) peptide. nih.govaai.org This technique separates the target peptide from deletion sequences or incompletely deprotected products based on hydrophobicity. Purity levels exceeding 90% or even 99% are achievable and often required for biological studies. novoprolabs.comnih.gov

Quality Control: Mass spectrometry is used to verify the molecular weight and confirm the correct sequence of the synthesized peptide. nih.gov

Scalability: While SPPS is highly effective for laboratory-scale synthesis, producing larger, multi-kilogram quantities for extensive studies or therapeutic development requires specialized reactors and optimized reagent consumption to maintain efficiency and cost-effectiveness.

Table 1: Chemical Properties of Influenza NP (147-155)

Property Value Source
CAS Number 132326-72-8 motifbiotech.com
Amino Acid Sequence Thr-Tyr-Gln-Arg-Thr-Arg-Ala-Leu-Val (TYQRTRALV) motifbiotech.comnovoprolabs.com
Molecular Formula C48H82N16O14 motifbiotech.comnovoprolabs.com
Molecular Weight 1107.29 g/mol motifbiotech.comnovoprolabs.com
Source Synthetic novoprolabs.com

| Purity (Typical) | ≥95% to 99.82% (via HPLC) | motifbiotech.comnovoprolabs.com |

Design and Synthesis of Analogs and Derivatives of Influenza NP (147-155)

To enhance or study the properties of Influenza NP (147-155), various analogs and derivatives are designed and synthesized. These modifications can improve stability, immunogenicity, or facilitate detection and analysis. biosynth.comresearchgate.net

The primary goal of modifying the NP (147-155) epitope is often to enhance its effectiveness as an immunogen in a universal influenza vaccine. nih.gov Key design principles include:

Conservation: The NP (147-155) epitope is targeted because it is highly conserved across different influenza A virus subtypes. nih.govnih.gov This conservation suggests it is a region of functional importance for the virus, making it a stable target for the immune system. nih.gov

Immunodominance: This peptide is an immunodominant epitope, meaning it elicits a strong CTL response in individuals with the appropriate MHC class I allele (H-2Kd in mice). biosynth.comaai.org Modifications aim to preserve or enhance this potent T-cell activation. researchgate.net

Conjugation: The peptide can be conjugated to larger carrier proteins or lipids to increase its immunogenicity. It can also be incorporated into multi-epitope constructs that present several conserved epitopes to the immune system simultaneously. researchgate.net

Advanced synthetic techniques can be employed to introduce non-natural elements into the peptide sequence. These can include:

Non-Canonical Amino Acids: Replacing standard amino acids with non-canonical versions can increase the peptide's resistance to enzymatic degradation, thereby prolonging its half-life in vivo.

Peptidomimetics: These are compounds that mimic the structure of peptides but have modified backbones. This approach can improve stability and bioavailability.

Labeling: For research purposes, the peptide can be synthesized with labels. For example, a biotin (B1667282) tag can be added to the C-terminus, creating Biotin-Influenza A NP (147-155). biosynth.com This allows for easier purification and detection in various assays, such as ELISPOT. biosynth.com

Investigation of Structure-Activity Relationships (SAR) within Influenza NP (147-155) Variants

Structure-Activity Relationship (SAR) studies are crucial for understanding how the structure of the NP (147-155) peptide relates to its biological function, specifically its ability to bind to MHC molecules and be recognized by T-cell receptors.

The biological activity of NP (147-155) is its capacity to activate CD8+ T cells, which are essential for clearing virally infected cells. This function is highly specific to its amino acid sequence. aai.org

MHC Restriction: The peptide is restricted by the MHC class I molecule H-2Kd, meaning it is recognized by the immune system only when presented by this specific molecule. medchemexpress.com This interaction is highly dependent on the peptide's length and the identity of its anchor residues that fit into the MHC binding groove.

T-Cell Recognition: The residues exposed on the surface of the peptide-MHC complex are what interact with the T-cell receptor. Even minor changes to these residues can abolish T-cell recognition.

Conservation and Selection: The high degree of conservation of the NP (147-155) sequence across influenza strains underscores its functional importance. nih.gov Studies have shown that this region is also subject to positive selection, indicating that it is under constant pressure from the host immune system, further highlighting its role as a critical CTL epitope. nih.gov While the entire sequence contributes to its activity, specific residues are critical for anchoring to the MHC molecule and for T-cell receptor interaction.

Table 2: Mentioned Compound Names

Compound Name
Influenza NP (147-155)
Thr-Tyr-Gln-Arg-Thr-Arg-Ala-Leu-Val (TYQRTRALV)
Fmoc (9-fluorenylmethyloxycarbonyl)
Trifluoroacetic acid (TFA)
Biotin-Influenza A NP (147-155)

Impact of Peptide Conformation on Immune Recognition

The biological significance of the TYQRTRALV peptide is intrinsically linked to its three-dimensional structure when presented by MHC class I molecules on the surface of virus-infected cells. This peptide-MHC (pMHC) complex is the ligand for the T-cell receptor (TCR) on CD8+ cytotoxic T lymphocytes (CTLs), initiating a cascade of events that leads to the elimination of infected cells. mdpi.comaai.org

The conformation of the TYQRTRALV peptide within the binding groove of the H-2K^d^ molecule is paramount for its recognition by specific T-cells. The peptide, typically 8-11 amino acids in length for MHC class I presentation, adopts a specific, extended conformation within the MHC groove. aai.org Certain amino acid residues of the peptide, known as anchor residues, fit into specific pockets within the groove, securing the peptide. For H-2K^d^, the C-terminal residue is a dominant anchor, with a preference for aliphatic residues like Leucine or Isoleucine over Valine. aai.org The conformation of the exposed residues is then "read" by the TCR of a CD8+ T-cell.

Research has consistently demonstrated that the TYQRTRALV peptide is a potent stimulator of CD8+ T-cell responses. plos.org It is considered an immunodominant epitope, meaning that a large fraction of the T-cell response to the entire influenza nucleoprotein is directed against this specific peptide. nih.gov This immunodominance is a key factor in its utility for research and vaccine development. The sequence is also highly conserved across different strains of influenza A virus, including avian H5N1 strains, making it an attractive target for universal influenza vaccine strategies. nih.govnih.gov

The interaction between the TYQRTRALV-H-2K^d^ complex and the TCR triggers the activation of CTLs. These activated CTLs then proliferate and develop effector functions, such as the production of cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), and the ability to directly lyse infected cells. nih.govpnas.org The robust and specific nature of this response makes the TYQRTRALV peptide a standard tool for quantifying influenza-specific T-cell immunity in preclinical models. nih.govnih.gov

Interactive Data Table: Research Findings on TYQRTRALV Immune Recognition

Research FocusKey FindingImplication for Immune RecognitionReference(s)
Epitope Identification TYQRTRALV is an immunodominant H-2K^d^ restricted CD8+ T-cell epitope from Influenza A nucleoprotein.It is a primary target for the cytotoxic T-cell response against influenza in BALB/c mice. nih.govnih.govplos.org
T-Cell Activation Stimulation with TYQRTRALV peptide leads to the production of IFN-γ and other cytokines by CD8+ T-cells.Demonstrates the peptide's ability to activate effector functions of T-cells crucial for viral clearance. nih.govpnas.org
Cross-Protection The epitope is conserved across various influenza A strains, including H1N1 and H5N1.T-cells recognizing this epitope can offer protection against different influenza subtypes. nih.govplos.org
Vaccine Development Inclusion of the TYQRTRALV sequence in vaccine constructs enhances CTL responses.Highlights its potential as a component of universal influenza vaccines designed to elicit T-cell immunity. pnas.orgnih.gov
MHC Binding The peptide binds with high affinity to the H-2K^d^ molecule.Stable pMHC complex formation is essential for efficient T-cell recognition and subsequent immune response. aai.org

Peptide Synthesis and Structural Modifications

The availability of synthetic peptides like TYQRTRALV is crucial for the detailed immunological studies in which it is used. Chemical synthesis allows for the production of highly pure peptides and enables the introduction of specific modifications to probe and enhance immune responses.

Peptide Synthesis Methodologies

The TYQRTRALV peptide is typically produced via Solid-Phase Peptide Synthesis (SPPS) , a method developed by R. Bruce Merrifield. libretexts.org This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin.

The general workflow of SPPS for a peptide like TYQRTRALV would be as follows:

The C-terminal amino acid (Valine) is attached to the solid support.

The N-terminus of the attached amino acid is deprotected.

The next amino acid (Leucine), with its N-terminus protected, is activated and coupled to the free N-terminus of the resin-bound amino acid.

This cycle of deprotection and coupling is repeated for each subsequent amino acid (Alanine, Arginine, etc.) until the full sequence is assembled.

Once the synthesis is complete, the peptide is cleaved from the resin, and all protecting groups are removed.

The crude peptide is then purified, typically using high-performance liquid chromatography (HPLC), to achieve a high degree of purity (>90-95%). nih.gov

Commercial vendors routinely synthesize this peptide for research purposes. nih.govnih.govjpt.com A common artifact of the synthesis and purification process is the presence of trifluoroacetic acid (TFA) as a salt in the final lyophilized product. Researchers must be aware that TFA can have unintended effects in biological assays, such as influencing cell growth or acting as an allosteric regulator on certain receptors. novoprolabs.com

Structural Modifications for Research

To enhance its utility in research and vaccine development, the TYQRTRALV peptide has been subjected to several structural modifications. These modifications aim to increase its immunogenicity, stability, or to combine it with other immunological components.

Lipidation: One strategy to boost the immunogenicity of peptide vaccines is lipidation. This involves covalently attaching a lipid moiety, such as a palmitic acid group, to the peptide sequence. A study described a totally synthetic vaccine where a lipidated peptide containing the TYQRTRALV sequence was synthesized. pnas.org This lipopeptide was significantly more effective at reducing pulmonary viral titers in mice compared to its non-lipidated counterpart, demonstrating that the lipid modification acts as a built-in adjuvant, likely by targeting the vaccine to Toll-like receptor 2 (TLR2) on dendritic cells. pnas.org

Composite Peptides and Nanoparticles: To increase the density of the epitope and enhance its presentation to the immune system, researchers have constructed composite peptides. In one study, a peptide was designed with three tandem copies of the NP147 epitope (TYQRTRALV). nih.gov This multivalent presentation can be more effective at cross-linking T-cell receptors and inducing strong immune responses. These composite peptides have been further formulated into layered nanoparticles, which can serve as a vaccine delivery system without the need for external adjuvants. nih.gov

Chimeric Proteins: The influenza nucleoprotein, containing the TYQRTRALV epitope, has been used as a carrier for other less immunogenic epitopes. For instance, it has been fused to the ectodomain of the M2 protein (M2e), another conserved influenza antigen. mdpi.com In this chimeric protein construct, the NP portion can provide potent T-cell help (via epitopes like TYQRTRALV), thereby enhancing the antibody response to the M2e peptide. This approach leverages the inherent immunogenicity of the NP to boost responses to other conserved viral targets. mdpi.com

Interactive Data Table: Structural Modifications of TYQRTRALV Peptide

Modification TypeExamplePurpose / Research FindingReference(s)
Lipidation Covalent attachment of a lipid moiety to a peptide containing the TYQRTRALV sequence.Significantly enhanced the protective efficacy of the peptide vaccine by acting as a self-adjuvant. pnas.org
Tandem Repeats Construction of a composite peptide with three tandem copies of the NP147 epitope.Designed to increase epitope density and boost immunogenicity, used in nanoparticle vaccine formulations. nih.gov
Chimeric Fusion Fusing the influenza nucleoprotein (containing TYQRTRALV) with the M2e peptide.The NP component acts as a carrier and provides T-cell help to enhance the immune response against the M2e epitope. mdpi.com

Elucidation of Major Histocompatibility Complex (MHC) Restriction and Binding Characteristics

The presentation of viral peptides to T cells is a cornerstone of the adaptive immune response and is mediated by Major Histocompatibility Complex (MHC) molecules. The binding of the Influenza NP (147-155) peptide to MHC class I molecules is a prerequisite for its recognition by cytotoxic T lymphocytes (CTLs).

In Vitro MHC Binding Assays with Recombinant Proteins

In vitro studies have been instrumental in characterizing the interaction between Influenza NP (147-155) and MHC molecules. It has been firmly established that this peptide is restricted by the H-2Kd MHC class I allele in mice. vwr.comaai.organaspec.com Functional competition assays are a common method to evaluate the binding capacity of peptides to MHC molecules. In these assays, the ability of the NP (147-155) peptide to inhibit the binding of a known H-2Kd-binding peptide to target cells is measured, thereby providing a quantitative assessment of its binding affinity. aai.org For instance, a CTL line specific for the influenza nucleoprotein immunodominant peptide, NP(147–155), has been used to evaluate the binding capacities of other peptides to the class I H-2Kd molecule by measuring their ability to inhibit anti-NP peptide-specific cytotoxicity. aai.org

Conformational Requirements for Peptide-MHC Complex Formation

The formation of a stable peptide-MHC complex is dependent on specific anchor residues within the peptide sequence that fit into corresponding pockets of the MHC binding groove. While detailed crystallographic studies specifically for the NP (147-155) - H-2Kd complex are not extensively detailed in the provided context, the consistent and strong binding observed in functional assays implies a favorable conformational fit. The efficiency of presentation can vary, with minigene products expressing just the epitope being presented far more efficiently than the full-length nucleoprotein. nih.gov This suggests that the flanking regions of the epitope in the full-length protein may influence its processing and subsequent loading onto MHC class I molecules.

In Vitro Studies of T-Cell Receptor (TCR) Recognition and T-Cell Activation by Influenza NP (147-155)

The recognition of the NP (147-155)-MHC complex by specific T-cell receptors (TCRs) on CD8+ T cells triggers a cascade of events leading to T-cell activation and the elimination of virus-infected cells.

Cytokine Production Profiling in Response to Epitope Stimulation

Stimulation of NP (147-155)-specific CD8+ T cells with the peptide in vitro leads to the production of key effector cytokines. Intracellular cytokine staining (ICS) is a widely used technique to measure this response. Following stimulation, these T cells are known to produce significant amounts of interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), both of which have potent antiviral activity. frontiersin.orgaai.org Studies have shown that T-cell populations specific for NP (147-155) express similar levels of these effector cytokines when compared to T-cells specific for other viral epitopes. nih.gov Furthermore, lymphocytes restimulated in vitro with the NP (147-155) peptide have been shown to produce IFN-γ, TNF-α, and Interleukin-2 (IL-2). asm.org

Proliferative Responses of Epitope-Specific T-Cell Clones

A hallmark of an effective T-cell response is the proliferation of antigen-specific T cells. In vitro stimulation of splenocytes from influenza virus-infected or vaccinated mice with the NP (147-155) peptide leads to a robust proliferative response of epitope-specific T-cell clones. aai.org This expansion of the T-cell population is crucial for mounting an effective immune response to clear the viral infection. The proliferative capacity of these T-cell clones can be assessed using various assays, including those that measure the incorporation of labeled nucleotides into newly synthesized DNA.

Mechanistic Insights into Antigen Presentation and Immune Cell Signaling Induced by Influenza NP (147-155)

The journey of the NP (147-155) epitope from a full-length viral protein to its presentation on an MHC molecule and subsequent T-cell signaling involves a complex series of cellular processes.

The generation of the NP (147-155) peptide from the full-length nucleoprotein is a multi-step process. While the proteasome is the primary machinery for generating most MHC class I-restricted epitopes, some studies have suggested that the presentation of NP (147-155) can occur efficiently even in the presence of proteasome inhibitors, hinting at the involvement of other proteases. aai.org However, other research points to a central role for the proteasome, suggesting that inhibitors may alter its cleavage patterns, favoring the preservation of this particular epitope. aai.org

Once generated, the peptide is transported into the endoplasmic reticulum, where it binds to H-2Kd molecules. This peptide-MHC complex then traffics to the cell surface for presentation to CD8+ T cells. nih.gov The efficiency of this process can be influenced by the context in which the peptide is expressed. For example, direct quantitation has revealed that significantly more of another NP epitope, NP(50-57), is generated from the full-length protein compared to NP(147-155), whereas nearly identical and much larger amounts of both peptides are produced from minigene constructs. nih.gov

The interaction between the NP (147-155)-H-2Kd complex and a specific TCR on a CD8+ T cell initiates a signaling cascade within the T cell. This signaling leads to the activation of transcription factors that drive the expression of genes involved in cytokine production, proliferation, and cytotoxic function, ultimately leading to the destruction of the infected cell. frontiersin.orgmdpi.com

Table of Research Findings on Influenza NP (147-155)

Investigation Area Key Findings References
MHC Restriction The Influenza NP (147-155) peptide is restricted by the H-2Kd MHC class I allele in mice. vwr.comaai.organaspec.com
MHC Binding Functional competition assays demonstrate the ability of NP (147-155) to bind to H-2Kd molecules. aai.org
Antigen Presentation Presentation is more efficient from minigene constructs than from the full-length NP protein. nih.gov
T-Cell Activation Stimulates robust CD8+ T-cell responses. nih.govnih.gov
Cytokine Production Induces production of IFN-γ and TNF-α by specific CD8+ T cells. frontiersin.orgaai.orgasm.org
T-Cell Proliferation Drives the proliferation of epitope-specific T-cell clones. aai.org

Role of Antigen Processing Pathways in Epitope Generation.

The generation of the NP (147-155) epitope for presentation on MHC class I molecules involves a series of intracellular events. This process begins with the viral nucleoprotein, which is synthesized in the cytoplasm of an infected cell.

Classical and Alternative Processing:

The canonical pathway for generating MHC class I-binding peptides involves the degradation of cytosolic proteins by the proteasome. aai.org However, the generation of the NP (147-155) epitope exhibits some unique characteristics. Studies have shown that this epitope can be presented efficiently even in the presence of proteasome inhibitors, suggesting the existence of alternative, "proteasome-independent" processing pathways. aai.org Despite this, the proteasome is still considered to play a central role, although its cleavage patterns may be altered by inhibitors, potentially increasing the reliance on other downstream proteases. aai.org Research has ruled out certain other proteases, such as tripeptidyl peptidase II, as primary substitutes for the proteasome in generating this specific epitope. aai.org

The efficiency of epitope generation can vary dramatically. Direct quantification has revealed that from the full-length nucleoprotein, significantly fewer NP (147-155) peptides are generated compared to other immunodominant peptides like NP (50-57). nih.gov In one study, cells expressing the full-length NP produced approximately 30 copies of NP (147-155) per cell, compared to 1,800 copies of NP (50-57). nih.gov This disparity highlights that the abundance of a final peptide-MHC complex is not solely dependent on the source protein's abundance but is heavily influenced by the specifics of the processing pathway. nih.gov

Cross-Priming and Antigen Transfer:

A crucial mechanism for initiating a robust CTL response is "cross-priming," where professional antigen-presenting cells (APCs), particularly dendritic cells (DCs), acquire antigens from other infected cells. atsjournals.orgasm.org These exogenous antigens are then processed and presented on the APC's MHC class I molecules to activate naive CD8+ T cells. atsjournals.orgnih.gov This process is vital for immunity induced by DNA vaccines, where non-APCs like muscle cells may be the primary producers of the viral antigen. atsjournals.org The antigen can be transferred to bone marrow-derived APCs, which then prime the CTL response. atsjournals.org This pathway is dependent on a functional transporter-associated peptide (TAP) system within the APCs, which moves peptides from the cytosol into the endoplasmic reticulum for loading onto MHC class I molecules. aai.orgatsjournals.org

Interestingly, extracellular processing can also play a role. A precursor peptide, NP (147-158R-), is rendered active by the serum protease angiotensin-converting enzyme (ACE), which cleaves a dipeptide from the C-terminus to yield the final, active NP (147-155) epitope. nih.gov

Table 1: Factors Influencing NP (147-155) Epitope Generation

Factor Description Research Finding Citation
Proteolytic Enzyme Primary enzyme responsible for degrading the source protein. While the proteasome is central, NP (147-155) can be generated in the presence of proteasome inhibitors, suggesting alternative protease involvement. aai.org
Processing Efficiency The rate at which the specific epitope is produced from the full-length protein. Generation is inefficient from the full-length NP protein (approx. 30 peptides/cell) compared to other epitopes or minigene constructs (up to 55,000 peptides/cell). nih.gov
Antigen Source The cellular context in which the antigen is produced and acquired. Can be generated endogenously in infected cells or acquired exogenously by APCs via cross-priming from other cells, such as infected myocytes. atsjournals.org
Peptide Transport The mechanism for translocating the peptide into the ER. Cross-priming is dependent on the TAP transporter in the antigen-presenting cell. atsjournals.org

| Extracellular Modification | Processing of a precursor peptide outside the cell. | The serum enzyme ACE can cleave a precursor peptide to create the final NP (147-155) epitope. | nih.gov |

Intracellular Signaling Cascades Triggered upon T-Cell Engagement.

When a naive CD8+ T cell's T-cell receptor (TCR) recognizes the NP (147-155) peptide presented by an H-2K^d molecule on an APC, a complex series of intracellular signaling events is initiated, leading to T-cell activation, proliferation, and differentiation into effector cytotoxic T lymphocytes. frontiersin.orgmdpi.com

TCR-Mediated Signaling:

The engagement of the TCR with the peptide-MHC complex is the primary trigger. This interaction initiates a signaling cascade that includes key costimulatory pathways essential for a robust and sustained immune response. For NP-specific CD8+ T cells, signaling through the CD28/B7 and CD40/CD154 (CD40L) pathways is particularly important. nih.gov The CD40-CD40L interaction, often referred to as "licensing," is critical for the APC to provide adequate costimulation to the T cell. nih.gov

Studies have shown that the NP-specific CD8+ T-cell response is dependent on these pathways for sustained expansion and memory formation. nih.gov In the absence of CD40 signaling, the initial expansion of NP-specific T cells is followed by a premature contraction. nih.gov This pathway also promotes the expression of CD70 on the APC, which engages the CD27 receptor on the T cell, a signal that is crucial for programming memory CD8+ T cells. nih.gov

Cytokine Signaling and Effector Function:

Downstream of the initial TCR and costimulatory signals, cytokine signaling plays a vital role. Interleukin-2 (IL-2) signaling through its high-affinity receptor (CD25) is important for the proliferation and survival of activated T cells. nih.gov NP-specific T cells maintain CD25 expression for an extended period after infection, highlighting their reliance on this pathway. nih.gov

Upon activation, these T cells differentiate into effector CTLs capable of eliminating virus-infected cells. Their primary functions are mediated through the release of cytotoxic granules containing perforin (B1180081) and granzymes, which induce apoptosis in target cells, and through the Fas/FasL pathway. mdpi.comasm.org Furthermore, activated CTLs produce key inflammatory cytokines, most notably Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α). asm.orgnih.gov IFN-γ plays a paracrine role, upregulating MHC expression on surrounding cells and inducing an antiviral state. asm.org The production of IFN-γ is a hallmark of a functional, activated NP (147-155)-specific CD8+ T cell. nih.govasm.org

Table 2: Key Signaling Pathways in NP (147-155)-Specific T-Cell Activation

Signaling Pathway Key Molecules Function in T-Cell Response Citation
TCR Engagement TCR, pMHC (NP 147-155/H-2K^d) Initiates the entire activation cascade upon specific recognition. aai.orgfrontiersin.org
Costimulation CD40-CD154, CD70-CD27 Sustains T-cell expansion, promotes survival, and is critical for programming memory T-cell responses. nih.gov
Cytokine Signaling IL-2, CD25 (IL-2Rα) Drives T-cell proliferation and survival during the expansion phase. nih.gov
Effector Function Perforin, Granzymes, FasL Mediate the direct killing of influenza virus-infected cells. mdpi.comasm.org

| Cytokine Production | IFN-γ, TNF-α | Exert antiviral effects on surrounding cells and are key indicators of T-cell effector function. | asm.orgnih.gov |

Compound and Protein Name Directory

NameType
Angiotensin-converting enzyme (ACE)Enzyme
CD25Protein (Receptor)
CD27Protein (Receptor)
CD40Protein (Receptor)
CD70Protein (Ligand)
CD154 (CD40L)Protein (Ligand)
FasProtein (Receptor)
FasLProtein (Ligand)
GranzymesEnzyme
H-2K^dProtein (MHC)
Influenza Nucleoprotein (NP)Protein
Interferon-gamma (IFN-γ)Cytokine
Interleukin-2 (IL-2)Cytokine
PerforinProtein
T-cell receptor (TCR)Protein (Receptor)
Transporter-associated peptide (TAP)Protein (Transporter)
Tripeptidyl peptidase IIEnzyme
Tumor Necrosis Factor-alpha (TNF-α)Cytokine
TYQRTRALVPeptide

Preclinical Immunological Studies in Animal Models

Assessment of Influenza NP (147-155) Immunogenicity in Murine Models

The immunogenicity of Influenza NP (147-155) is primarily attributed to its ability to be recognized by the murine major histocompatibility complex (MHC) class I molecule H-2Kd, making it an immunodominant epitope in BALB/c mice. aai.orgcymitquimica.complos.org This recognition is a critical first step in initiating a cell-mediated immune response.

In vivo studies have consistently demonstrated that immunization with constructs containing Influenza NP (147-155) effectively induces a robust CD8+ T-cell response. aai.orgplos.org These cytotoxic T lymphocytes (CTLs) are capable of recognizing and eliminating influenza virus-infected cells. For instance, intranasal immunization of BALB/c mice with a recombinant adenovirus encoding the nucleoprotein (rAd/NP) elicited strong CD8+ T-cell responses directed at the NP (147-155) epitope. plos.org Similarly, intramuscular injection with a DNA plasmid encoding the influenza nucleoprotein also led to the generation of CTLs specific for this epitope. aai.org The magnitude of this T-cell response can be substantial, with NP(147-155)-specific CD8+ T cells dominating the in vivo response in the respiratory tract following primary infection. aai.org

Studies have also explored the use of adjuvants to enhance the T-cell response to NP (147-155). Immunization with the NP (147-155) peptide combined with CpG alone induced a modest CTL response, while the addition of alum to the CpG formulation resulted in a stronger CTL response. nih.gov Another approach involved using glycoprotein (B1211001) 96 (gp96), a heat shock protein, as an adjuvant, which also successfully elicited CD8+ T-cell responses against the epitope. nih.govnih.gov

A critical aspect of vaccine efficacy is the generation of long-lasting immunological memory. Research indicates that vaccination with agents containing Influenza NP (147-155) can establish a persistent memory T-cell pool. Following a primary infection in mice vaccinated with a candidate universal vaccine, a substantial level of NP(147-155)-specific CD8+ T cells was maintained for over four months. aai.org These memory cells are crucial for a rapid and effective recall response upon subsequent exposure to the virus. asm.org

The magnitude of the memory T-cell population can be significant. In mice immunized with a live, attenuated influenza vaccine, a recall of NP(147-155)+ CTLs was observed in the blood and, more significantly, in the lungs upon a heterologous virus challenge. frontiersin.org This suggests that a pool of memory cells is established and can be quickly mobilized to the site of infection. Furthermore, the presence of CD4+ T helper cells during the initial priming phase is considered critical for the generation and recall of long-lived memory CD8+ T cells. nih.gov

Evaluation of Protective Immunity and Efficacy of Epitope-Based Approaches in Animal Infection Models

The ultimate goal of a vaccine is to provide protection against disease. Challenge studies in animal models are therefore essential to evaluate the efficacy of epitope-based vaccines centered on Influenza NP (147-155).

Numerous studies have demonstrated that immunization with constructs based on Influenza NP (147-155) can confer protection against a lethal influenza virus challenge in mice. plos.orgaai.orgnih.gov For example, a single intranasal immunization with a recombinant adenovirus encoding the nucleoprotein provided potent protection against both homologous and heterologous influenza virus challenges. plos.org

In one study, intradermal immunization with the NP (147-155) peptide adjuvanted with gp96 resulted in a 50% survival rate in mice following a lethal challenge with the heterologous A/PR/8/34 (H1N1) influenza virus. nih.govresearchgate.net DNA vaccination with a plasmid encoding the nucleoprotein has also been shown to provide cross-strain protection against a lethal challenge. aai.org

Survival Rates in Mice Immunized with NP (147-155) Based Constructs After Influenza Challenge
Immunization StrategyAdjuvant/VectorChallenge VirusSurvival Rate (%)Reference
NP (147-155) Peptidegp96A/PR/8/34 (H1N1)50 nih.govresearchgate.net
Recombinant Adenovirus encoding NPNoneHomologous and Heterologous strainsPotent Protection plos.org
NP DNA PlasmidNoneA/HK/68 (H3N2)Cross-strain Protection aai.org

A key finding in these preclinical studies is the positive correlation between the frequency of NP(147–155) epitope-specific CTL precursors and the degree of protective immunity against a cross-strain influenza challenge. aai.org This indicates that the magnitude of the T-cell response generated by the vaccine is a direct determinant of its protective efficacy.

The presence of NP(147-155)-specific CD8+ T cells in the lungs is particularly important for viral clearance. nih.gov Following a challenge, these memory T cells are recruited to the lungs, where they can effectively eliminate virus-infected cells. asm.org Studies have shown that the induction of NP(147-155)-specific primary CD8+ T-cell responses is associated with a strong recall response and subsequent viral clearance. asm.org This highlights the critical role of these epitope-specific T cells in mediating heterosubtypic immunity. aai.org

Pharmacodynamic Profiling of Influenza NP (147-155) in Preclinical Settings

The pharmacodynamic profile of Influenza NP (147-155) in preclinical models focuses on its biological activity and effects once administered. The primary pharmacodynamic effect is the stimulation of the adaptive immune system, specifically the cellular arm. Upon introduction into a murine model, the peptide is processed by antigen-presenting cells and presented on MHC class I molecules. mdpi.com

This presentation leads to the activation and expansion of NP(147-155)-specific CD8+ T cells. aai.org The kinetics of this response show a peak in the number of these T cells in the lungs and draining lymph nodes several days after infection or vaccination. aai.orgnih.gov Following the acute phase, a population of these T cells differentiates into long-lived memory cells, providing the basis for long-term protection. aai.org The pharmacodynamics are influenced by the delivery system and the presence of adjuvants, which can modulate the magnitude and quality of the T-cell response. nih.gov

Advanced Analytical and Biophysical Characterization for Research Purposes

High-Resolution Spectroscopic Techniques for Influenza NP (147-155) Structural Analysis

Understanding the three-dimensional structure of the Influenza NP (147-155) peptide is crucial for elucidating its biological function, particularly its interaction with host and viral proteins. High-resolution spectroscopic techniques are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the solution-state conformation of peptides and proteins. While specific NMR structural studies on the isolated Influenza NP (147-155) peptide are not extensively published, the application of solid-state NMR to other influenza viral proteins, such as the full-length M2 protein, demonstrates the utility of this method. brandeis.edu

In such studies, two-dimensional (2D) NMR experiments, like 13C Dipolar Assisted Rotational Resonance (DARR) spectroscopy, can identify secondary structure elements. For instance, analysis of the full-length M2 protein in different membrane environments revealed the presence of both β-sheet and α-helical conformations. brandeis.edu Chemical shift predictions based on the spectra can suggest the location of these structural motifs within the protein sequence. brandeis.edu For a peptide like Influenza NP (147-155), NMR would be employed to determine the torsion angle restraints and inter-proton distances through experiments like NOESY (Nuclear Overhauser Effect Spectroscopy), which are then used to calculate a family of structures representing its conformational ensemble in solution.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a widely used method for rapidly assessing the secondary structure of peptides in various environments. The technique measures the differential absorption of left and right-handed circularly polarized light, which is sensitive to the regular, repeating structures in proteins and peptides. CD analysis has been applied in influenza research to evaluate the structural integrity of peptide-based vaccine candidates and to understand how peptides behave in membrane-mimetic environments. researchgate.netmdpi.com

For example, CD studies on antiviral peptides have shown that they can adopt an α-helical structure when interacting with sodium dodecyl sulfate (B86663) (SDS) micelles, which mimic a cell membrane, whereas they may remain unstructured in an aqueous solution. mdpi.com For the Influenza NP (147-155) peptide, CD spectroscopy would be used to determine the percentage of α-helix, β-sheet, and random coil content. Such an analysis is critical for batch-to-batch comparison of synthetic peptides and for understanding how the peptide's conformation might change upon binding to its target, such as a Major Histocompatibility Complex (MHC) molecule.

TechniqueApplication to Influenza NP (147-155)Expected Information
NMR Spectroscopy Determination of 3D structure in solution.Atomic-level coordinates, conformational dynamics, torsion angles.
CD Spectroscopy Assessment of secondary structure content.Percentage of α-helix, β-sheet, random coil; conformational changes.

Chromatographic and Mass Spectrometry-Based Methodologies for Peptide Purity and Identificationjpt.com

The synthesis of peptides for research necessitates rigorous quality control to ensure the correct sequence and purity. A combination of chromatographic separation and mass spectrometric detection provides a robust platform for the analytical characterization of the Influenza NP (147-155) peptide.

RP-HPLC and Capillary Electrophoresis for Analytical Separation

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for the analysis and purification of synthetic peptides. renyi.huresearchgate.net The separation is based on the differential hydrophobicity of the components in a sample. renyi.hu For Influenza NP (147-155), RP-HPLC is used to assess its purity, with commercial suppliers providing data showing purities of greater than 90% to 99.82%. jpt.comnovoprolabs.com A pure peptide should ideally present as a single, sharp peak in the chromatogram. vwr.com The retention time of the peptide is characteristic under specific conditions (e.g., column type, mobile phase composition, and gradient).

Capillary electrophoresis (CE) offers an orthogonal separation mechanism to HPLC, separating molecules based on their charge-to-mass ratio. nih.gov This technique is well-suited for the analysis of polar molecules like peptides. nih.gov In the context of influenza virus analysis, capillary gel electrophoresis (CGE) has been optimized for the rapid identification and quantification of viral proteins, including the nucleoprotein (NP). nih.govsciex.com The method has demonstrated good performance and can be used to analyze complex samples, offering a faster alternative to other methods. nih.gov

MethodPrinciple of SeparationApplication for Influenza NP (147-155)
RP-HPLC HydrophobicityPurity assessment, quantification, preparative purification.
Capillary Electrophoresis Charge-to-mass ratioOrthogonal purity analysis, identification in complex mixtures.

LC-MS/MS for Sequence Verification and Post-Translational Modification Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the definitive identification and sequence verification of peptides. eurofins.comthermofisher.com In this method, the peptide is first separated by LC and then introduced into a mass spectrometer. The peptide ion is selected (MS1) and then fragmented to produce a series of product ions (MS/MS). sepscience.comsepscience.com

The fragmentation typically occurs at the peptide bonds, generating a series of 'b' and 'y' ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the peptide sequence to be reconstructed de novo or confirmed against a known sequence. sepscience.com For Influenza NP (147-155), LC-MS/MS is used to confirm its identity (H-TYQRTRALV-OH) and ensure the absence of unintended modifications or sequence errors from the synthesis process. jpt.com This technique is also capable of identifying post-translational modifications, although none are expected for this synthetically produced peptide epitope.

Biophysical Techniques to Study Peptide-Protein Interactions (e.g., Surface Plasmon Resonance)

A key aspect of the research utility of Influenza NP (147-155) is its interaction with proteins of the immune system and the viral replication machinery. Surface Plasmon Resonance (SPR) is a label-free, real-time technique used to quantitatively measure the binding kinetics and affinity of such interactions. mdpi.comaai.org

In a typical SPR experiment, one molecule (the ligand, e.g., the influenza nucleoprotein) is immobilized on a sensor chip surface, and the other molecule (the analyte, e.g., a binding partner) is flowed over the surface. mdpi.com The binding event causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.

SPR has been used extensively in influenza research to characterize the interactions of the full-length nucleoprotein. For example, studies have measured the binding of NP to importin-α isoforms, which are involved in nuclear transport, and to the PB2 subunit of the viral polymerase. mdpi.complos.org These studies provide valuable data on the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. While specific SPR data for the isolated NP (147-155) peptide is not detailed in the provided context, this technique would be the method of choice to study its interaction with the H-2Kd MHC class I molecule, for which it is a known restricted epitope. vwr.commedchemexpress.com

Interaction PartnerTechniqueParameters MeasuredSignificance
Importin-αSPR, Fluorescence AnisotropyKD, ka, kdCharacterizes nuclear import pathway. mdpi.com
Polymerase (PB2)SPR, Co-immunoprecipitationBinding affinityElucidates RNP complex assembly. plos.org
PA(1-27) peptideSPR, FluorescenceBinding affinityIdentifies novel polymerase-NP interactions. nih.gov

Computational and Theoretical Studies of Influenza Np 147 155

Molecular Docking and Dynamics Simulations of Peptide-MHC-TCR Interactions

Molecular docking and dynamics simulations are instrumental in elucidating the structural basis of the interaction between the NP (147-155) peptide, the Major Histocompatibility Complex (MHC) class I molecule (specifically H-2K^d in mice), and the T-cell receptor (TCR). nih.govresearchgate.net These simulations provide atomic-level insights into the binding energetics and conformational changes that underpin immune recognition.

Research has shown that the NP (147-155) peptide binds to the H-2K^d molecule, forming a stable complex that is presented on the surface of infected cells. researchgate.net Molecular dynamics simulations have been employed to study the flexibility of different regions of the full nucleoprotein, revealing that flexible loops can gate access to the RNA binding groove. scienceopen.com While these studies focus on the entire protein, the principles of molecular motion and interaction are applicable to its peptide fragments. For the peptide itself, simulations can model its presentation by the MHC molecule. For instance, in a structural model of a related influenza NP peptide, specific residues were shown to face towards different helices of the MHC molecule, dictating the geometry of TCR engagement. researchgate.net The stability of the peptide-MHC complex is a critical determinant of T-cell activation, and simulations can predict how single amino acid substitutions might alter this stability or the interaction with the TCR. nih.gov

Table 1: Key Interactions in Peptide-MHC-TCR Complexes
Interacting ComponentsKey Residues/RegionsMethod of StudySignificance
NP (147-155) & MHC Class I (H-2K^d) Anchor residues of the peptideMolecular DockingDetermines binding affinity and stability of the pMHC complex.
pMHC & TCR Complementarity-determining regions (CDRs) of TCRMolecular DynamicsReveals the conformational dynamics and energy landscape of the recognition event.
Peptide Residues & TCR Exposed residues of the peptideAlanine Scanning Mutagenesis (in silico)Identifies key contact points for T-cell recognition.

Quantum Chemical Calculations for Understanding Peptide Electronic Properties and Reactivity

Quantum chemical calculations offer a deeper understanding of the electronic properties of the NP (147-155) peptide, which can influence its reactivity and interactions. These methods can compute properties such as electrostatic potential, molecular orbital energies, and charge distributions. While specific quantum chemical studies on the NP (147-155) fragment are not extensively documented in the provided results, the principles are widely applied in peptide science. researchgate.net

Such calculations can help to:

Predict sites of interaction: By mapping the electrostatic potential, researchers can identify regions of the peptide that are likely to form hydrogen bonds or electrostatic interactions with the MHC and TCR.

Analyze peptide bond stability: Quantum mechanics can be used to study the stability of the peptide backbone and the effects of the side chains on its conformation.

Understand the impact of modifications: If chemical modifications are proposed to enhance the peptide's properties, quantum calculations can predict how these changes will affect its electronic structure and, consequently, its binding affinity and immunogenicity.

In Silico Epitope Prediction Algorithms and Their Application to Influenza Virus Proteins

The identification of T-cell epitopes within viral proteins is a cornerstone of modern vaccine design. researchgate.net In silico epitope prediction algorithms are computational tools that screen protein sequences to identify potential epitopes based on their predicted binding affinity to specific MHC alleles. Numerous studies have successfully used these algorithms to analyze the influenza nucleoprotein. researchgate.netasm.orgplos.org

These algorithms typically use methods based on:

Sequence motifs: Identifying specific amino acid patterns known to be favorable for binding to a particular MHC allele.

Machine learning: Training on large datasets of known binding and non-binding peptides to develop predictive models. researchgate.net

Structure-based methods: Using the 3D structure of the MHC binding groove to dock peptide candidates and estimate binding energy. plos.orgplos.org

Studies have used such tools to parse the entire H5N1 AIV nucleoprotein into peptides and predict their binding to various chicken MHC class I molecules, followed by experimental validation. plos.orgplos.org The NP (147-155) epitope is consistently identified as a high-affinity binder for the H-2K^d allele in murine models. nih.gov This predictive power allows researchers to prioritize candidates for experimental testing, significantly accelerating the discovery of new and potentially subdominant epitopes that could broaden the immune response. asm.org

Table 2: Common In Silico Epitope Prediction Tools
Tool/AlgorithmPrediction BasisApplication to Influenza NPReference
Bepipred Machine Learning (Linear B-cell epitopes)Used to predict B-cell epitopes in Influenza A NP. researchgate.net
NetMHCpan Artificial Neural NetworksWidely used for predicting peptide-MHC class I binding. asm.org (general methodology)
IEDB Analysis Resource Consensus of multiple methodsA comprehensive resource for predicting and analyzing epitopes, including those from influenza. plos.org
Homology Modeling & Molecular Docking Structure-basedUsed to predict T-cell epitopes in H5N1 NP for chicken MHC haplotypes. plos.orgplos.org

Cheminformatics Approaches for Designing and Screening Peptide Library Variants

Cheminformatics combines computational and informational techniques to analyze and solve problems in chemistry. In the context of the NP (147-155) peptide, cheminformatics is crucial for designing and screening libraries of peptide variants to identify candidates with improved properties, such as enhanced MHC binding, increased stability, or altered TCR agonism. unibe.ch

Key cheminformatics strategies include:

Virtual Screening: Computationally screening large virtual libraries of peptide variants against a model of the MHC binding groove to predict binding affinities. This allows for the rapid evaluation of thousands or millions of potential modifications.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that relate the structural or physicochemical properties of peptides to their biological activity (e.g., MHC binding). These models can then be used to predict the activity of new, untested variants.

Peptide Library Design: Using algorithms to design focused libraries of peptides for synthesis and testing. For example, a library might be designed to explore all possible single amino acid substitutions at each position of the NP (147-155) sequence to systematically map the contribution of each residue to its function. mdpi.com

Recent work in cheminformatics has focused on developing new molecular descriptors and fingerprints suitable for large molecules and peptides, facilitating the exploration of chemical space and the application of machine learning for predicting bioactivity. unibe.chnih.gov While direct examples of applying these advanced techniques to NP (147-155) are emerging, the screening of peptide libraries against influenza targets is a recognized strategy. nih.gov

Future Research Directions and Applications in Vaccine Science

Exploration of Influenza NP (147-155) as a Component in Multivalent Vaccine Strategies (Preclinical)

The inclusion of the Influenza NP (147-155) epitope is a key strategy in the preclinical development of multivalent vaccines, which aim to induce a broad immune response against diverse influenza strains. Research has demonstrated that incorporating this conserved CTL epitope can lead to robust immune responses and quicker viral clearance. researchgate.net

Preclinical studies are actively exploring various platforms to deliver NP (147-155) effectively. These strategies include:

Peptide-based vaccines: Synthetic peptides containing the TYQRTRALV sequence are being tested, often combined with adjuvants to enhance their immunogenicity. nih.gov For instance, studies have shown that combining the NP (147-155) peptide with adjuvants like CpG oligodeoxynucleotides (CpG-ODN) and alum induces stronger CTL responses. nih.gov

Nanoparticle vaccines: Layered peptide nanoparticles incorporating NP (147-155) have been developed. These nanoparticles can boost the immunogenicity of the peptide without requiring additional adjuvants and have been shown to elicit robust and long-lasting protective immune responses in mice. nih.gov

Virosomes: These are reconstituted virus envelopes that can be loaded with specific antigens. Virosomes loaded with the NP (147-155) peptide have been shown to induce CTLs capable of killing influenza-infected cells. frontiersin.org

Viral Vectors: Adenovirus and Modified Vaccinia Ankara (MVA) vectors engineered to express influenza proteins, including the nucleoprotein, are a significant area of research. frontiersin.org These vectors can induce strong and broadly reactive T-cell responses. frontiersin.org

mRNA Vaccines: Intranodal administration of mRNA encoding the full nucleoprotein has been shown to induce superior and sustained T-cell responses against the NP (147-155) epitope compared to traditional DNA vaccination, leading to reduced lung viral titers in preclinical challenge models. d-nb.info

A key finding from these preclinical models is that vaccination with constructs containing NP (147-155) can provide heterosubtypic protection—meaning protection against a different influenza subtype from the one used to generate the vaccine. For example, immunization with NP (147-155) derived from an H3N2 virus has generated CTL responses that offer cross-protection against an H1N1 challenge in mice. researchgate.net

Table 1: Examples of Preclinical Multivalent Vaccine Strategies Incorporating Influenza NP (147-155)

Vaccine Platform Approach Key Preclinical Finding Reference(s)
Peptide + Adjuvant Synthetic NP (147-155) peptide mixed with adjuvants (e.g., CpG, Alum) Induces stronger CTL responses than peptide alone. nih.gov
Nanoparticles Layered nanoparticles with tandem copies of NP (147-155) and other epitopes Elicited robust, long-lasting protective immunity without adjuvants. nih.gov
Virosomes Reconstituted viral envelopes loaded with NP (147-155) peptide Induced CTLs that could lyse IAV-infected target cells. frontiersin.org
mRNA Vaccine Intranodal injection of mRNA encoding full NP Induced superior and sustained T-cell responses and reduced viral titers. d-nb.info
Viral Vectors MVA vectors expressing NP and M1 proteins Expanded pre-existing memory T-cells in clinical trials. frontiersin.org

Investigation of Immune Escape Mechanisms and Epitope Variability in Circulating Influenza Strains

While the nucleoprotein is far more conserved than surface antigens like hemagglutinin (HA) and neuraminidase (NA), it is not entirely static. mdpi.comresearchgate.net The virus is under constant immune pressure, which can lead to mutations, even in conserved regions. Understanding the variability of the NP (147-155) epitope and its flanking regions is critical for the development of a durable universal vaccine.

Research has shown that single point mutations in the sequences flanking the NP (147-155) epitope can significantly impact or even completely prevent its presentation on infected cells, thereby allowing the virus to evade recognition by CTLs. aai.org This represents a potential mechanism for viral immune evasion. For example, a mutation at position 146 from Alanine to Proline severely blocked the presentation of the epitope in vitro. aai.org

Analysis of thousands of influenza A NP sequences has confirmed that the core TYQRTRALV sequence is highly conserved. nih.gov However, variations in the broader epitope region, such as NP (145-156), have been identified in circulating strains. For instance, amino acid position 146 can be Alanine, Threonine, or Valine. nih.gov Fortunately, studies on human T-cells have indicated that for some HLA types, like HLA-A*68:01, this variation does not necessarily abolish T-cell recognition, suggesting a degree of cross-reactivity. nih.gov

Ongoing surveillance and sequencing of circulating influenza strains are essential to monitor for any emerging mutations within or flanking the NP (147-155) epitope that could compromise the efficacy of vaccines targeting this region.

Integration of Influenza NP (147-155) Research with Systems Immunology and Immunoinformatics

The fields of systems immunology and immunoinformatics are becoming indispensable for accelerating vaccine research centered on epitopes like NP (147-155). These approaches use computational and high-throughput methods to analyze the complex interactions between the virus, the vaccine candidate, and the host immune system.

Immunoinformatics plays a crucial role in:

Epitope Prediction and Conservation Analysis: Computational tools are used to screen viral genomes and confirm the conservation of T-cell epitopes like NP (147-155) across vast numbers of influenza strains. The Influenza Research Database, for example, has been used to confirm the high degree of conservation of the NP (147-155) sequence. nih.gov

HLA Binding Prediction: Algorithms can predict how strongly a peptide epitope will bind to various human leukocyte antigen (HLA) molecules, which is a critical factor for its immunogenicity across a diverse human population. This helps in selecting and even modifying epitopes for enhanced binding and broader population coverage. aai.org

Modeling Immune Responses: Computational models can simulate the dynamics of T-cell activation and proliferation in response to vaccination, helping to optimize vaccine design.

Systems immunology utilizes high-throughput experimental techniques (e.g., transcriptomics, proteomics, flow cytometry) to generate a holistic view of the immune response. In the context of NP (147-155), this involves:

Defining Correlates of Protection: Identifying specific cellular signatures (e.g., the phenotype and function of T-cells) that correlate with protection after vaccination with an NP-based vaccine. frontiersin.org

Analyzing Immune Cell Dynamics: Tracking the migration, proliferation, and differentiation of NP (147-155)-specific T-cells from the lymph nodes to the site of infection, such as the lungs. d-nb.info

Adjuvant Mechanism of Action: Understanding how different adjuvants, when paired with NP (147-155), shape the resulting T-cell response at a molecular level.

Together, these fields allow for a more rational and data-driven approach to vaccine design, moving beyond empirical testing to a more predictive and personalized framework.

Development of Novel Research Probes and Tools Based on Influenza NP (147-155)

The well-defined nature of the Influenza NP (147-155) epitope has made it an invaluable tool for immunological research. The synthetic peptide (CAS 132326-72-8) is widely used to study the fundamentals of T-cell immunity against influenza.

Key research tools and probes developed based on this epitope include:

MHC Tetramers: Fluorescently labeled MHC class I molecules (H-2Kd) loaded with the NP (147-155) peptide are used as "tetramers". These reagents can directly stain and quantify NP (147-155)-specific CD8+ T-cells by flow cytometry, allowing researchers to track this specific cell population during infection and after vaccination. frontiersin.org

ELISpot and Intracellular Cytokine Staining (ICS) Assays: The synthetic peptide is used to stimulate splenocytes or peripheral blood mononuclear cells in vitro. researchgate.net In an ELISpot assay, this stimulation reveals the number of cells secreting specific cytokines like Interferon-gamma (IFN-γ). In ICS assays, it allows for the detection of intracellular cytokine production within specific T-cell subsets, providing a measure of the functional capacity of the T-cell response. researchgate.net

In Vivo Cytotoxicity Assays: To measure the killing capacity of CTLs in a living animal, target cells are coated with the NP (147-155) peptide, labeled with a fluorescent dye, and injected into immunized mice. The subsequent elimination of these peptide-coated cells provides a direct measure of the in vivo cytotoxic function elicited by a vaccine. nih.gov

CTL Competition Assays: The NP (147-155) peptide is used as a reference or "competitor" peptide in MHC binding assays to determine the binding affinity of other, newly identified peptide epitopes. aai.org

Table 2: Research Applications of Influenza NP (147-155) Peptide

Application / Tool Description Purpose Reference(s)
MHC Tetramer Staining H-2Kd molecules loaded with NP (147-155) peptide. To directly visualize and quantify NP-specific CD8+ T-cells via flow cytometry. frontiersin.org
ELISpot / ICS Assays In vitro stimulation of immune cells with the peptide. To measure the frequency and function (cytokine production) of antigen-specific T-cells. d-nb.inforesearchgate.net
In Vivo Lysis Assay Target cells coated with the peptide are injected into mice. To determine the real-world killing ability of CTLs induced by vaccination. nih.gov
MHC Binding Assay Used as a standard competitor peptide. To measure the relative MHC binding affinity of other peptides. aai.org

Q & A

Q. How to evaluate the long-term implications of this compound’s stability under varying storage conditions?

  • Methodological Answer :
  • Accelerated Aging Studies : Use Arrhenius equations to extrapolate degradation rates at elevated temperatures. Validate with real-time stability data.
  • Multi-Omics Profiling : For biologics, combine LC-MS metabolomics with transcriptomic data to assess molecular decay pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.